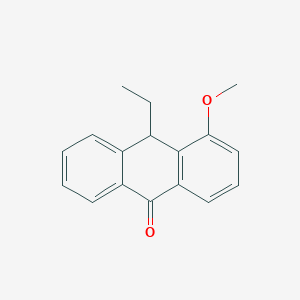

10-Ethyl-4-methoxyanthracen-9(10H)-one

Description

Contextualization of Anthracenone (B14071504) Derivatives in Contemporary Chemical Research

Anthracenone derivatives are a class of polycyclic aromatic hydrocarbons that have garnered substantial attention in the scientific community. Their rigid, planar structure, derived from the anthracene (B1667546) core, provides a versatile scaffold for chemical modifications, leading to a diverse range of compounds with unique properties.

In contemporary chemical research, anthracenone derivatives are being extensively investigated for their potential applications in various fields. A significant area of focus is medicinal chemistry, where the anthracenone framework is recognized as a "privileged scaffold." This term refers to a molecular structure that is capable of binding to multiple biological targets, making it a valuable starting point for the design of new therapeutic agents. researchgate.net The anticancer properties of many natural and synthetic anthraquinone (B42736) derivatives, a closely related class of compounds, have spurred further exploration into the potential of anthracenones. nih.gov

The research into these derivatives is not limited to their medicinal applications. The unique photophysical properties of the anthracene chromophore make these compounds suitable for investigation in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and fluorescent chemosensors. rroij.com The ability to fine-tune the electronic properties of the anthracenone core through the introduction of various substituents allows for the rational design of molecules with specific desired characteristics.

Rationale for Academic Research Focus on 10-Ethyl-4-methoxyanthracen-9(10H)-one

While extensive research on a wide range of anthracenone derivatives has been published, the specific compound this compound is not prominently featured in readily available academic literature. However, the rationale for its potential academic research focus can be inferred from the established principles of medicinal chemistry and the known structure-activity relationships of related compounds.

The substituents on the anthracenone core, in this case, an ethyl group at the 10-position and a methoxy (B1213986) group at the 4-position, are key to its potential biological activity and research interest. The introduction of an ethyl group can influence the molecule's lipophilicity, which in turn affects its ability to cross cell membranes and interact with biological targets. The methoxy group, an electron-donating group, can modulate the electronic properties of the aromatic system, potentially influencing its reactivity and binding affinity.

Academic research into this compound would likely aim to elucidate how these specific substitutions impact its biological and chemical properties compared to other known anthracenone derivatives. Such studies could involve its synthesis, characterization, and evaluation in various biological assays to explore its potential as an inhibitor of specific enzymes or as a cytotoxic agent against cancer cell lines. The exploration of novel derivatives like this is a fundamental aspect of the drug discovery process, aiming to identify new chemical entities with improved efficacy and selectivity.

Structural Elucidation of the Anthracene and Anthracenone Core for Research Purposes

The foundation of any research into a new derivative is a thorough understanding of its core structure. Both anthracene and anthracenone share a tricyclic aromatic system, but with a key difference that significantly impacts their chemical properties.

Anthracene: This is a solid polycyclic aromatic hydrocarbon consisting of three fused benzene (B151609) rings. Its fully aromatic nature results in a planar structure with delocalized pi-electrons across the entire molecule. This delocalization is responsible for its characteristic UV absorption and fluorescence. rroij.com

Anthracenone: In the anthracenone core, one of the central aromatic rings of anthracene is partially saturated and contains a ketone group (C=O). This breaks the full aromaticity of the central ring, leading to a non-planar geometry and altered electronic properties compared to anthracene. The presence of the ketone group provides a reactive site for further chemical modifications.

The structural elucidation of these cores and their derivatives is crucial for understanding their reactivity and interactions with biological molecules. Modern analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography are indispensable tools for confirming the structure of newly synthesized compounds like this compound. nih.govmdpi.com Computational methods, such as Density Functional Theory (DFT), are also employed to predict the molecule's three-dimensional structure and electronic properties, providing valuable insights that can guide further research. mdpi.com

Table 1: Key Structural and Chemical Data

| Property | This compound |

| Molecular Formula | C₁₇H₁₆O₂ |

| IUPAC Name | This compound |

| Core Structure | Anthracenone |

| Key Functional Groups | Ethyl, Methoxy, Ketone |

| Predicted Research Areas | Medicinal Chemistry, Materials Science |

Structure

3D Structure

Properties

CAS No. |

112213-79-3 |

|---|---|

Molecular Formula |

C17H16O2 |

Molecular Weight |

252.31 g/mol |

IUPAC Name |

10-ethyl-4-methoxy-10H-anthracen-9-one |

InChI |

InChI=1S/C17H16O2/c1-3-11-12-7-4-5-8-13(12)17(18)14-9-6-10-15(19-2)16(11)14/h4-11H,3H2,1-2H3 |

InChI Key |

BJRLWZSYWBVNFP-UHFFFAOYSA-N |

Canonical SMILES |

CCC1C2=CC=CC=C2C(=O)C3=C1C(=CC=C3)OC |

Origin of Product |

United States |

Synthetic Pathways and Methodologies for 10 Ethyl 4 Methoxyanthracen 9 10h One

Established Synthetic Approaches to Anthracenone (B14071504) Scaffolds

The foundational methods for constructing the anthracenone core have been well-established for decades and provide a versatile toolkit for synthetic chemists. These approaches typically involve the formation of the central aromatic ring through cyclization reactions.

Friedel–Crafts Reactions for Anthracene (B1667546) Core Construction

Friedel–Crafts reactions are a cornerstone of aromatic chemistry and have been extensively used for the synthesis of polycyclic aromatic compounds, including the anthracene framework. nih.govsemanticscholar.org The intramolecular Friedel–Crafts acylation of a suitably substituted diarylmethane or benzoic acid derivative is a common and effective strategy. For the synthesis of a 4-methoxyanthracenone derivative, a plausible precursor would be a 2-(substituted benzyl)-5-methoxybenzoic acid. The electron-donating nature of the methoxy (B1213986) group can influence the efficiency and regioselectivity of the cyclization. nih.gov

The general mechanism involves the generation of an acylium ion from a carboxylic acid or its derivative using a strong acid, which then undergoes an intramolecular electrophilic attack on the adjacent aromatic ring to form the tricyclic anthracenone system. The choice of acid catalyst, such as polyphosphoric acid (PPA) or sulfuric acid, is crucial for the success of the reaction. nyu.edunih.gov

Table 1: Examples of Intramolecular Friedel-Crafts Acylation for Anthracenone Synthesis

| Starting Material | Catalyst/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Benzylbenzoic acid | Polyphosphoric acid, 100 °C | Anthracen-9(10H)-one | High | nyu.edu |

Note: This table presents examples of Friedel-Crafts reactions for the synthesis of the basic anthracenone scaffold, illustrating the general applicability of the method.

Cyclodehydration and Related Aromatic Annulation Methods

Cyclodehydration reactions offer another classical route to the anthracenone core. This approach typically involves the acid-catalyzed cyclization and dehydration of a substituted benzophenone (B1666685) derivative. For instance, a 2-alkyl- or 2-benzyl-substituted benzophenone can be cyclized to form the corresponding anthracenone. The presence of a methoxy group on one of the aromatic rings can direct the cyclization and is a key consideration in the synthesis of 4-methoxyanthracenone derivatives.

These reactions often require harsh conditions, such as high temperatures and strong acids, which can limit their applicability to sensitive substrates. However, they remain a valuable tool for the synthesis of a wide range of anthracenone derivatives.

Bradsher-type Reactions in Diarylmethane Derivatives

The Bradsher reaction is a powerful acid-catalyzed cyclodehydration of ortho-acyl diarylmethanes to form anthracenes. While the classic Bradsher reaction yields fully aromatic anthracenes, modifications of this reaction can be employed to access the anthracenone scaffold. This typically involves the cyclization of a diarylmethane derivative that possesses an appropriate ortho-substituent that can be converted to a ketone functionality upon cyclization. The reaction proceeds through an electrophilic attack of a carbocation, generated from the acyl group or a precursor, onto the adjacent aromatic ring.

Advanced Catalytic Strategies for Substituted Anthracenone Synthesis

In recent years, the development of advanced catalytic methods has revolutionized the synthesis of complex aromatic systems, offering milder reaction conditions, higher efficiency, and greater functional group tolerance compared to classical methods. researchgate.netnih.govsemanticscholar.orgethz.ch

Transition Metal-Catalyzed Coupling and Cyclization Reactions

Transition metals, particularly palladium, have emerged as powerful catalysts for the construction of carbon-carbon and carbon-heteroatom bonds, enabling novel strategies for the synthesis of anthracenones. researchgate.netnih.govsemanticscholar.org These methods often involve cross-coupling reactions to assemble a precursor molecule, which then undergoes a subsequent cyclization to form the anthracenone core.

The mechanism of such a reaction would likely involve the coordination of the palladium catalyst to a directing group on the substrate, followed by the activation of a proximal C-H bond to form a palladacycle. Subsequent reductive elimination would then form the new carbon-carbon bond, leading to the cyclized product.

Electrophilic cyclization reactions, often mediated by various electrophiles including iodine, can also be employed to construct the anthracenone framework from suitably functionalized precursors. organic-chemistry.orgresearchgate.net These reactions proceed under mild conditions and can tolerate a wide range of functional groups.

Table 2: Examples of Palladium-Catalyzed C-H Activation/Annulation for Polycyclic Aromatic Synthesis

| Substrate | Catalyst/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Diaryl carboxylic acid | Pd(OAc)2, Ac-Ile-OH, BQ, K2CO3, tert-amyl alcohol, O2, visible light | Substituted Anthraquinone (B42736) | 30-68 | nih.gov |

Note: This table provides examples of modern palladium-catalyzed methods for the synthesis of related polycyclic aromatic systems, highlighting the potential of these strategies for the synthesis of the target molecule.

Gold and Rhodium-Catalyzed Alkyne Annulation Strategies

The construction of the anthracenone skeleton can be efficiently achieved through annulation reactions, where a new ring is fused onto a pre-existing aromatic system. Gold and rhodium catalysts have emerged as powerful tools for mediating such transformations, particularly through the activation of alkynes.

Rhodium-catalyzed annulation reactions have been successfully employed in the synthesis of related polycyclic ketone structures, such as indenones, through the reaction of aldehydes with alkynes. rsc.org This methodology often proceeds via a C-H activation mechanism, where the catalyst facilitates the coupling of an aromatic C-H bond with an alkyne. For instance, the annulation of benzaldehyde (B42025) derivatives with internal alkynes can be achieved in the presence of a rhodium catalyst, and importantly, these reactions have been shown to tolerate a range of functional groups, including methoxy substituents. mdpi.com A plausible strategy for the anthracenone core could involve the rhodium-catalyzed annulation of a suitably substituted 2-formylbenzoic acid derivative with an appropriate alkyne, followed by an intramolecular cyclization to form the tricyclic system.

Gold catalysts are also renowned for their ability to activate alkynes toward nucleophilic attack, facilitating a variety of cyclization and annulation reactions. rsc.orgresearchgate.netelsevierpure.com Gold-catalyzed intramolecular cyclizations of substrates containing both an alkyne and a suitably positioned nucleophile can lead to the formation of complex polycyclic systems. rsc.orgresearchgate.netelsevierpure.com A potential approach to the 4-methoxyanthracenone core could involve the synthesis of an alkynyl-substituted benzophenone precursor, which could then undergo a gold-catalyzed intramolecular cyclization to furnish the desired tricyclic ketone. The regioselectivity of such a cyclization would be a critical factor, governed by the electronic and steric nature of the substituents on the benzophenone precursor.

Table 1: Representative Examples of Rhodium-Catalyzed Annulation for Indenone Synthesis This table showcases the utility of rhodium catalysis in constructing polycyclic ketone frameworks, a strategy analogous to what could be employed for anthracenone synthesis.

| Entry | Benzaldehyde Derivative | Alkyne | Catalyst System | Product | Yield (%) |

| 1 | Benzaldehyde | Diphenylacetylene | [CpRhCl2]2/Cu(OAc)2 | 2,3-Diphenylindenone | 95 |

| 2 | 4-Methoxybenzaldehyde | Diphenylacetylene | [CpRhCl2]2/Cu(OAc)2 | 5-Methoxy-2,3-diphenylindenone | 89 |

| 3 | 4-Chlorobenzaldehyde | 1-Phenyl-1-propyne | [Cp*RhCl2]2/Cu(OAc)2 | 5-Chloro-2-methyl-3-phenylindenone | 85 |

Data adapted from analogous rhodium-catalyzed indenone syntheses.

Regioselective Functionalization of Anthracenone Precursors

The introduction of substituents at specific positions on the anthracenone scaffold is a key challenge in the synthesis of 10-Ethyl-4-methoxyanthracen-9(10H)-one. This requires highly regioselective reactions that can differentiate between the various positions on the aromatic rings.

The introduction of the ethyl group at the C-10 position and the methoxy group at the C-4 position can be approached in several ways. One strategy involves the early introduction of these groups into one of the starting materials before the construction of the anthracenone core. For example, a substituted benzaldehyde or benzoic acid derivative already bearing a methoxy group could be used in a rhodium-catalyzed annulation reaction.

Alternatively, the functional groups can be introduced after the formation of the tricyclic skeleton. The Marschalk reaction is a well-established method for the regioselective alkylation of hydroxyanthraquinones. researchgate.netcdnsciencepub.com This reaction involves the reductive alkylation of a hydroxyanthraquinone with an aldehyde in the presence of a reducing agent like sodium dithionite. A plausible route to the target molecule could involve the synthesis of 4-hydroxyanthracen-9(10H)-one, followed by a Marschalk reaction with acetaldehyde (B116499) to introduce the ethyl group at the C-10 position. Subsequent methylation of the C-4 hydroxyl group would then yield the desired product. The regioselectivity of the Marschalk reaction is highly dependent on the reaction conditions and the substitution pattern of the starting anthraquinone.

The methoxy group can be introduced through the methylation of a corresponding hydroxyanthracenone precursor. Standard methylation conditions, such as using dimethyl sulfate (B86663) or methyl iodide in the presence of a base, are typically effective for this transformation.

A common and powerful strategy in the synthesis of complex anthraquinone and anthracenone derivatives is to start from a pre-functionalized and readily available precursor. researchgate.net For instance, bromaminic acid (1-amino-4-bromoanthraquinone-2-sulfonic acid) is a versatile starting material for the synthesis of various 4-substituted anthraquinones. researchgate.net A synthetic route could be envisioned where the bromine atom at the C-4 position is replaced by a methoxy group via a nucleophilic aromatic substitution reaction. The amino group could then be removed or converted to another functional group, followed by the introduction of the ethyl group at the C-10 position.

Table 2: Examples of Regioselective Reactions on Anthraquinone Scaffolds This table provides examples of reactions that could be adapted for the specific functionalization of an anthracenone precursor.

| Starting Material | Reagents | Reaction Type | Product | Regioselectivity |

| 5-Hydroxyquinizarin | Propanal, NaOH, Na2S2O4 | Marschalk Reaction | 2-Propyl-1,4,5-trihydroxyanthraquinone | High |

| 2,4-Dihydroxybenzaldehyde | Propyl bromide, CsHCO3 | O-Alkylation | 2-Hydroxy-4-propoxybenzaldehyde | Excellent (at C4-OH) |

| Bromaminic Acid | Various amines, Cu catalyst | Ullmann Coupling | 4-Amino-substituted anthraquinones | Specific to C4 |

Data derived from studies on regioselective functionalization of related aromatic systems. researchgate.netresearchgate.netnih.gov

Principles of Green Chemistry in Anthracenone Synthesis

The principles of green chemistry aim to design chemical processes that are more environmentally benign, economically viable, and safer for human health. The synthesis of complex molecules like this compound can be evaluated and optimized using these principles.

Key green chemistry metrics include atom economy, E-factor (Environmental Factor), and Process Mass Intensity (PMI). Atom economy, developed by Barry Trost, measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. Catalytic reactions, such as the gold and rhodium-catalyzed annulations discussed, are often favored from an atom economy perspective as the catalyst is used in small amounts and is not consumed in the reaction.

The E-factor and PMI are mass-based metrics that consider the total amount of waste generated in a process. The E-factor is the ratio of the mass of waste to the mass of the product, while PMI is the ratio of the total mass of inputs (raw materials, solvents, reagents) to the mass of the product. To improve the greenness of the synthesis of this compound, several aspects can be considered:

Catalysis: Utilizing highly efficient and recyclable catalysts can significantly reduce waste.

Solvent Choice: Replacing hazardous organic solvents with greener alternatives such as water, ethanol, or supercritical fluids, or performing reactions under solvent-free conditions, can greatly reduce the environmental impact.

Energy Efficiency: Employing milder reaction conditions, such as lower temperatures and pressures, or using alternative energy sources like microwave irradiation, can reduce energy consumption.

Table 3: Conceptual Green Chemistry Assessment of a Hypothetical Anthracenone Synthesis This table provides a conceptual framework for evaluating the greenness of a potential synthetic route.

| Green Chemistry Principle | Application to Anthracenone Synthesis | Potential Improvement |

| Prevention | Design a synthesis that minimizes byproducts. | Optimize reaction conditions to maximize selectivity. |

| Atom Economy | Favor addition and cycloaddition reactions over substitutions. | Utilize catalytic annulation strategies. |

| Less Hazardous Chemical Syntheses | Avoid the use of toxic reagents and starting materials. | Replace hazardous reagents with safer alternatives. |

| Designing Safer Chemicals | The final product's properties should be considered. | N/A for this specific synthesis focus. |

| Safer Solvents and Auxiliaries | Reduce the use of volatile organic compounds (VOCs). | Use of greener solvents or solvent-free conditions. |

| Design for Energy Efficiency | Minimize heating and cooling requirements. | Explore microwave-assisted or room temperature reactions. |

| Use of Renewable Feedstocks | Source starting materials from renewable resources. | This is a broader challenge for aromatic chemistry. |

| Reduce Derivatives | Avoid unnecessary protection and deprotection steps. | Design a more direct synthetic route. |

| Catalysis | Use catalytic reagents over stoichiometric ones. | Employ gold or rhodium catalysts. |

| Design for Degradation | Consider the environmental fate of the product. | N/A for this specific synthesis focus. |

| Real-time analysis for Pollution Prevention | Monitor reactions to prevent runaway conditions. | Implement in-process analytical techniques. |

| Inherently Safer Chemistry for Accident Prevention | Choose reagents and conditions that minimize risks. | Avoid highly reactive or explosive intermediates. |

Chemical Reactivity and Mechanistic Investigations of 10 Ethyl 4 Methoxyanthracen 9 10h One

Reactivity of the Anthracenone (B14071504) Carbonyl Moiety

The ketone group at the 9-position is a primary site for chemical transformations, including nucleophilic additions and reactions at the adjacent α-carbon. Furthermore, as a cyclic aromatic ketone, it is susceptible to photochemical transformations.

Nucleophilic Addition and Condensation Reactions at the Ketone

The carbonyl carbon of 10-Ethyl-4-methoxyanthracen-9(10H)-one is electrophilic and thus susceptible to attack by various nucleophiles. wikipedia.orgmasterorganicchemistry.com This reactivity is fundamental to the formation of new carbon-carbon and carbon-heteroatom bonds at the C-9 position.

A prominent example of such reactions is the addition of organometallic reagents, like Grignard reagents (R-MgX). organic-chemistry.org The reaction involves the nucleophilic attack of the carbanionic portion of the Grignard reagent on the carbonyl carbon. wikipedia.org This process breaks the carbon-oxygen π-bond, leading to a magnesium alkoxide intermediate, which upon acidic workup, yields a tertiary alcohol. organic-chemistry.org

Condensation reactions, which involve the formation of a double bond at the carbonyl position, are also feasible. For instance, the Wittig reaction, utilizing a phosphonium (B103445) ylide (a Wittig reagent), would replace the carbonyl oxygen with an alkylidene group, forming a new carbon-carbon double bond at the C-9 position. Similarly, reactions with primary amines under appropriate conditions would lead to the formation of the corresponding imine.

| Reactant Type | Specific Reagent Example | Predicted Product Type |

|---|---|---|

| Grignard Reagent | Methylmagnesium bromide (CH₃MgBr) | Tertiary Alcohol |

| Organolithium Reagent | Butyllithium (CH₃CH₂CH₂CH₂Li) | Tertiary Alcohol |

| Wittig Reagent | Methylenetriphenylphosphorane (Ph₃P=CH₂) | Exocyclic Alkene |

| Primary Amine | Aniline (C₆H₅NH₂) | Imine |

α-Carbon Functionalization and Tautomerism Studies

The carbon atom adjacent to a carbonyl group, known as the α-carbon, exhibits unique reactivity due to the electron-withdrawing nature of the carbonyl. In this compound, the C-10 position is the α-carbon. The presence of a hydrogen atom on this carbon allows for the formation of an enol or enolate, which is a key intermediate in many reactions. libretexts.org

This phenomenon is known as keto-enol tautomerism, an equilibrium between the ketone form (the keto tautomer) and a form containing a hydroxyl group adjacent to a double bond (the enol tautomer). libretexts.orgmasterorganicchemistry.com For most simple ketones, the equilibrium heavily favors the keto form due to the greater strength of the C=O double bond compared to the C=C double bond. youtube.com However, the stability of the enol form can be influenced by factors such as aromaticity and hydrogen bonding. masterorganicchemistry.com In the case of this compound, enolization would involve the formation of a C-9 to C-10 double bond, restoring full aromaticity to the central ring and creating 9-hydroxy-10-ethyl-4-methoxyanthracene. This aromatic stabilization can significantly shift the equilibrium towards the enol form compared to non-aromatic ketones. rsc.org

The formation of the enol or the corresponding enolate (by treatment with a base) makes the α-carbon (C-10) nucleophilic, allowing it to be functionalized by reacting with various electrophiles, such as alkyl halides. However, the existing ethyl group at the C-10 position would sterically hinder such reactions.

| Tautomer | Key Structural Features | Relative Stability Driver |

|---|---|---|

| Keto Form | C=O at C-9; sp³ carbon at C-10 | Strong C=O bond |

| Enol Form | C-OH at C-9; C=C bond in the central ring | Restored aromaticity of the central anthracene (B1667546) ring |

Photochemical Transformations of Cyclic Ketones and Analogues

The photochemistry of ketones is characterized by two primary pathways known as the Norrish Type I and Norrish Type II reactions. wikipedia.orgchem-station.com These reactions are initiated by the absorption of UV light, which excites the carbonyl group.

The Norrish Type I reaction involves the homolytic cleavage of one of the α-carbon-carbonyl bonds, generating two radical intermediates. wikipedia.org For this compound, this would involve the cleavage of either the C9-C8a or the C9-C10 bond to form a diradical. These radicals can then undergo various subsequent reactions, including decarbonylation (loss of CO) or recombination.

The Norrish Type II reaction is an intramolecular process that occurs if there is a hydrogen atom on the γ-carbon (the third carbon from the carbonyl group). chem-station.comchempedia.info The excited carbonyl group abstracts this γ-hydrogen, forming a 1,4-biradical. chem-station.com This biradical can then either cyclize to form a cyclobutanol (B46151) derivative or fragment to yield an enol and an alkene. chempedia.info In this compound, the ethyl group at the C-10 position provides accessible γ-hydrogens. Therefore, upon photoirradiation, a Norrish Type II reaction is a plausible pathway, potentially leading to fragmentation. rsc.org

Aromatic Reactivity of the Anthracene Ring System

The anthracene core of the molecule is an electron-rich aromatic system, making it reactive towards electrophiles. The existing substituents significantly influence the position and rate of these reactions.

Electrophilic Aromatic Substitution Patterns on the Substituted Anthracene Core

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds like anthracene. wikipedia.orgmasterorganicchemistry.com In unsubstituted anthracene, the C-9 and C-10 positions are the most reactive due to the ability of the arenium ion intermediate to retain two intact benzene (B151609) rings, which maximizes aromatic stabilization. stackexchange.comquora.com In this compound, these positions are already substituted or part of the carbonyl system.

The reactivity of the outer rings is therefore dictated by the directing effects of the substituents. The methoxy (B1213986) group (-OCH₃) at the C-4 position is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the ring via resonance. organicchemistrytutor.comyoutube.comaakash.ac.in

Activation: The methoxy group increases the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles than an unsubstituted ring. organicchemistrytutor.com

Directing Effect: It directs incoming electrophiles primarily to the positions ortho and para to itself. The ortho positions are C-3 and C-5, while the para position is C-1.

Considering these effects, electrophilic attack is most likely to occur at the C-1, C-3, and C-5 positions. The C-3 position is highly activated by the methoxy group. The C-1 position is also strongly activated (para). The C-5 position is ortho to the methoxy group but on the adjacent ring. The precise distribution of products would depend on the specific electrophile and reaction conditions, with steric hindrance also playing a role. libretexts.org

| Position | Influence of -OCH₃ Group | Predicted Reactivity |

|---|---|---|

| 1 | Para (Strongly Activating) | High |

| 2 | Meta (Weakly Activating) | Low |

| 3 | Ortho (Strongly Activating) | High |

| 5, 8 | Remote | Moderate |

| 6, 7 | Remote | Moderate |

Nucleophilic Aromatic Substitution Considerations in Specific Reactants

Nucleophilic aromatic substitution (NAS) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike EAS, this reaction is generally difficult on electron-rich aromatic systems like the anthracene core of this compound. libretexts.org

NAS reactions typically require two key features on the aromatic ring that are absent in this molecule:

A good leaving group: Usually a halide (e.g., -F, -Cl).

Strong electron-withdrawing groups: Groups like nitro (-NO₂) or cyano (-CN) positioned ortho or para to the leaving group. libretexts.org

These electron-withdrawing groups are necessary to stabilize the negatively charged intermediate (a Meisenheimer complex) that forms during the reaction. libretexts.org The structure of this compound contains electron-donating groups (methoxy and ethyl) and lacks a suitable leaving group on the aromatic rings. Therefore, it is not expected to undergo nucleophilic aromatic substitution under standard conditions.

Stereoelectronic Effects of 10-Ethyl and 4-Methoxy Substituents on Reaction Pathways

Stereoelectronic effects, which describe how the spatial arrangement of orbitals influences molecular properties, are crucial in dictating the reaction pathways of this compound. wikipedia.org The electronic nature of the methoxy group and the steric and electronic properties of the ethyl group create a unique chemical environment that directs the outcomes of chemical transformations.

The regioselectivity of reactions involving this compound will be a direct consequence of the steric and electronic effects exerted by its substituents. The 4-methoxy group is a strong electron-donating group through resonance, increasing the electron density of the aromatic ring, particularly at the ortho and para positions (positions 1, 3, and 5). lumenlearning.comyoutube.com This activation makes the aromatic ring more susceptible to electrophilic attack.

Conversely, the 10-ethyl group introduces significant steric bulk in the vicinity of the carbonyl group. This steric hindrance will likely impede the approach of reagents to the C9-carbonyl and the C10 position. In reactions where the carbonyl group or the adjacent C10 position are potential reaction sites, the ethyl group will play a critical role in directing the regiochemical outcome by physically blocking one face of the molecule. For instance, in nucleophilic additions to the carbonyl group, the ethyl group would force the nucleophile to approach from the less hindered face.

The interplay of these effects is summarized in the table below, which outlines the expected influence on regioselectivity for different types of reactions.

| Reaction Type | Expected Influence of 4-Methoxy Group | Expected Influence of 10-Ethyl Group | Predicted Regioselectivity |

| Electrophilic Aromatic Substitution | Strong activating and ortho, para-directing | Minor electronic effect, potential for long-range steric hindrance | Substitution favored at positions 1 and 3, with potential for some substitution at position 5. |

| Nucleophilic Addition to Carbonyl | Minimal direct electronic effect on the carbonyl | Significant steric hindrance, directing attack to the less hindered face | Diastereoselective addition to the carbonyl, with the nucleophile approaching from the face opposite to the ethyl group. |

| Reactions at the C10 position | Indirect electronic effect on the stability of intermediates | Steric hindrance and potential for stabilization of adjacent reactive centers | Reactions at C10 would be sterically hindered and would likely require specific reagent approach. |

The central ring of 9,10-dihydroanthracene (B76342) derivatives, to which this compound belongs, can adopt non-planar conformations, typically a boat-like or a planar conformation. acs.orgdatapdf.com The preferred conformation is a balance between minimizing steric strain and maximizing electronic stabilization. For this compound, the presence of the sp2-hybridized carbonyl at C9 and the sp3-hybridized carbon at C10 with an ethyl substituent suggests a distorted boat-like conformation for the central ring.

In this conformation, the ethyl group at the 10-position can occupy either a pseudo-axial or a pseudo-equatorial position. The relative stability of these conformers will have a profound impact on the molecule's reactivity. A pseudo-axial orientation would create significant steric shielding of one face of the molecule, while a pseudo-equatorial orientation would present a different steric environment.

The energy difference between these conformers and the barrier to their interconversion will influence the selectivity of reactions. For instance, if one conformer is significantly more stable, reactions are likely to proceed from this ground-state conformation, leading to a predictable stereochemical outcome. If the energy barrier to interconversion is low, the Curtin-Hammett principle would apply, and the product distribution would be determined by the relative energies of the transition states leading from each conformer.

The following table summarizes the potential impact of the ethyl group's conformation on reactivity.

| Conformation of 10-Ethyl Group | Steric Accessibility | Impact on Reactivity |

| Pseudo-axial | One face of the central ring is highly shielded. | Reactions are highly likely to occur from the less hindered face, leading to high diastereoselectivity. |

| Pseudo-equatorial | Reduced steric hindrance compared to the pseudo-axial conformer, but still influences the trajectory of approaching reagents. | May allow for a mixture of products, depending on the size of the reagent and the subtle electronic effects. |

Advanced Spectroscopic Characterization of 10 Ethyl 4 Methoxyanthracen 9 10h One

Nuclear Magnetic Resonance (NMR) Spectroscopy in Molecular Structure Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. Through the analysis of chemical shifts, coupling constants, and correlation signals, a complete picture of the atomic connectivity and chemical environment can be assembled.

¹H NMR Spectroscopy: The proton NMR spectrum of 10-Ethyl-4-methoxyanthracen-9(10H)-one is anticipated to exhibit a series of distinct signals corresponding to the different types of protons in the molecule. The aromatic region would likely display a complex pattern of multiplets for the protons on the anthracenone (B14071504) core. The proton at position 1, being ortho to the methoxy (B1213986) group, would likely appear as a doublet, coupled to the proton at position 2. The protons on the unsubstituted benzene (B151609) ring would also give rise to characteristic multiplets. The methoxy group protons would be observed as a sharp singlet, typically in the range of 3.8-4.0 ppm. The ethyl group at the 10-position would present as a quartet for the methylene (B1212753) (-CH₂-) protons, coupled to the methyl (-CH₃-) protons, which would in turn appear as a triplet. The proton at the chiral center (C10) is expected to be a singlet or a multiplet depending on its coupling with the adjacent methylene protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide complementary information, with each unique carbon atom in the molecule producing a distinct signal. The carbonyl carbon (C9) would be readily identifiable by its characteristic downfield chemical shift, typically in the range of 180-200 ppm. The carbon atoms of the aromatic rings would resonate in the region of 110-160 ppm. The carbon of the methoxy group would appear around 55-60 ppm. The methylene and methyl carbons of the ethyl group would be found in the upfield region of the spectrum.

A hypothetical data table for the expected ¹H and ¹³C NMR chemical shifts is presented below.

| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |

| H1/C1 | ~6.8-7.0 (d) | ~110-115 |

| H2/C2 | ~7.2-7.4 (t) | ~120-125 |

| H3/C3 | ~7.0-7.2 (d) | ~115-120 |

| C4 | - | ~155-160 |

| Aromatic CHs | ~7.3-7.8 (m) | ~125-135 |

| Aromatic quat. C | - | ~130-145 |

| H10 | ~4.0-4.5 (t or m) | ~45-55 |

| -OCH₃ | ~3.8-4.0 (s) | ~55-60 |

| -CH₂CH₃ | ~1.8-2.2 (q) | ~25-35 |

| -CH₂CH₃ | ~0.9-1.2 (t) | ~8-15 |

| C9=O | - | ~180-190 |

To definitively assign the proton and carbon signals and to establish the connectivity of the molecular framework, a suite of two-dimensional NMR experiments would be crucial.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. For instance, correlations would be expected between the adjacent aromatic protons, as well as between the methylene and methyl protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of the carbon signals for all protonated carbons.

Mass Spectrometry for Molecular Identification and Fragmentation Pathways

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

High-resolution mass spectrometry would be employed to determine the exact mass of the molecular ion of this compound. This would allow for the calculation of its elemental formula, providing strong evidence for the compound's identity. For a molecular formula of C₁₇H₁₆O₂, the expected monoisotopic mass would be precisely calculated and compared to the experimental value.

Tandem mass spectrometry (MS/MS) involves the isolation of the molecular ion (or a specific fragment ion) and its subsequent fragmentation through collision-induced dissociation. The resulting fragmentation pattern provides a "fingerprint" of the molecule's structure. For this compound, characteristic fragmentation pathways would be expected, such as the loss of the ethyl group (C₂H₅), the loss of a methoxy radical (•OCH₃), or the cleavage of the anthracenone core. Analysis of these fragmentation patterns would serve to confirm the proposed structure.

A hypothetical table of major expected fragments in the MS/MS spectrum is provided below.

| m/z (predicted) | Proposed Fragment | Loss from Parent Ion |

| [M - 29]⁺ | [C₁₅H₁₁O₂]⁺ | Loss of ethyl radical (•C₂H₅) |

| [M - 31]⁺ | [C₁₆H₁₅O]⁺ | Loss of methoxy radical (•OCH₃) |

| [M - 45]⁺ | [C₁₅H₁₁O]⁺ | Loss of ethoxy radical (•OC₂H₅) - rearrangement dependent |

| [M - 28]⁺ | [C₁₅H₁₂O₂]⁺• | Loss of ethylene (B1197577) (C₂H₄) |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the inelastic scattering of light (Raman) at specific frequencies corresponds to the vibrations of particular functional groups.

For this compound, the IR spectrum would be expected to show a strong, sharp absorption band for the carbonyl (C=O) stretch, typically in the region of 1650-1690 cm⁻¹. The C-O stretching vibrations of the methoxy group would likely appear in the 1250-1000 cm⁻¹ region. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while aliphatic C-H stretching vibrations of the ethyl group would be seen just below 3000 cm⁻¹. Aromatic C=C stretching vibrations would give rise to several bands in the 1600-1450 cm⁻¹ region.

Raman spectroscopy would provide complementary information. While the carbonyl stretch is also observable in the Raman spectrum, non-polar bonds such as the aromatic C=C bonds often produce stronger Raman signals than IR signals.

A summary of the expected key vibrational frequencies is presented in the table below.

| Vibrational Mode | Expected Wavenumber (cm⁻¹, IR) | Expected Wavenumber (cm⁻¹, Raman) |

| Aromatic C-H stretch | 3100-3000 | 3100-3000 |

| Aliphatic C-H stretch | 2980-2850 | 2980-2850 |

| C=O stretch | 1690-1650 (Strong) | 1690-1650 (Moderate) |

| Aromatic C=C stretch | 1600-1450 | 1600-1450 (Strong) |

| C-O stretch (methoxy) | 1260-1200, 1050-1000 | Observable |

Characteristic Vibrational Signatures of the Anthracenone Ring System

The vibrational properties of the core anthracenone ring system can be comprehensively studied using Infrared (IR) and Raman spectroscopy. These techniques probe the vibrational modes of the molecule, providing a unique fingerprint of its structure. The fused aromatic rings of the anthracenone skeleton give rise to a series of characteristic vibrations.

Key vibrational modes for the anthracenone ring include:

Aromatic C-H Stretching: These vibrations typically occur in the region of 3100-3000 cm⁻¹. The exact frequencies can be influenced by the substitution pattern on the rings.

Aromatic C=C Ring Stretching: Multiple bands are observed between 1625 cm⁻¹ and 1400 cm⁻¹ due to the stretching vibrations within the aromatic rings. These bands are often strong in both IR and Raman spectra and are diagnostic for the polycyclic aromatic framework.

In-Plane and Out-of-Plane C-H Bending: Vibrations corresponding to the in-plane bending of the aromatic C-H bonds are found in the 1300-1000 cm⁻¹ region. The out-of-plane C-H bending vibrations appear as strong bands in the 900-675 cm⁻¹ range, and their positions are highly characteristic of the substitution pattern on the aromatic rings.

Theoretical methods, such as density functional theory (DFT), can be used to calculate the Raman spectra of related polycyclic aromatic compounds like anthraquinones, aiding in the precise assignment of these complex vibrational modes. nih.gov

Spectroscopic Identification of Ethyl, Methoxy, and Carbonyl Functional Groups

The presence of the ethyl, methoxy, and carbonyl groups attached to the anthracenone core is confirmed by specific vibrational signatures in the IR and Raman spectra. These functional group frequencies are crucial for the structural confirmation of this compound.

The assignments for these functional groups are based on well-established group frequency correlations and studies of related molecules. semanticscholar.orgresearchgate.net

Table 1: Characteristic Vibrational Frequencies for Functional Groups

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Carbonyl (C=O) | Stretching | 1690 - 1650 | Strong (IR) |

| Ethyl (-CH₂CH₃) | Asymmetric/Symmetric C-H Stretching | 2975 - 2950 / 2885 - 2860 | Medium to Strong |

| CH₂ Scissoring | ~1465 | Medium | |

| CH₃ Umbrella Bending | ~1380 | Medium | |

| Methoxy (-OCH₃) | Asymmetric/Symmetric C-H Stretching | 2960 - 2930 / 2850 - 2815 | Medium to Strong |

| Asymmetric C-O-C Stretching | ~1250 | Strong |

This is an interactive table. You can sort and filter the data.

The strong absorption band for the carbonyl (C=O) stretch is one of the most prominent features in the IR spectrum, confirming the ketone functionality within the anthracenone structure. The various C-H stretching and bending modes confirm the presence and nature of the aliphatic ethyl and methoxy substituents.

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy for Electronic Properties

UV-Vis absorption and fluorescence spectroscopy are powerful tools for investigating the electronic structure and photophysical behavior of conjugated systems like this compound.

Electronic Transitions and Chromophoric Behavior of the Anthracenone Core

The UV-Vis absorption spectrum of this compound is dominated by the electronic transitions within its extensive chromophore, the anthracenone core. The spectrum is expected to show characteristic absorption bands arising from two primary types of electronic transitions:

π → π* Transitions: These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. libretexts.org They are typically high-intensity (large molar absorptivity) and are responsible for the strong absorption bands in the UV region, characteristic of the conjugated aromatic system. mdpi.com For anthracene (B1667546) itself, these transitions result in structured absorption bands between 300 and 380 nm. omlc.org

n → π* Transitions: This transition involves promoting an electron from a non-bonding (n) orbital, primarily located on the oxygen atom of the carbonyl group, to an antibonding π* orbital. libretexts.org These transitions are symmetry-forbidden and thus have a much lower intensity compared to π → π* transitions. nih.gov They typically appear as a weak absorption band at longer wavelengths, on the edge of the visible spectrum. mdpi.com

The substituents on the anthracenone core modify its electronic properties. The methoxy group (-OCH₃) acts as an auxochrome, an electron-donating group that can cause a bathochromic shift (a shift to longer wavelengths) of the absorption bands due to its interaction with the π-system of the aromatic rings. nih.gov

Photophysical Studies: Absorption, Emission, and Energy Transfer Mechanisms

Following the absorption of light, the excited molecule can relax through various pathways, including fluorescence. The fluorescence emission spectrum is typically a mirror image of the lowest energy absorption band and is shifted to a longer wavelength (a phenomenon known as the Stokes shift).

Photophysical studies on this compound would involve characterizing its absorption and emission properties in various solvents to understand its behavior in different environments. The key parameters determined in such studies provide insight into the molecule's potential for applications in materials science and as a fluorescent probe. Anthracene derivatives are known to exhibit interesting fluorescence properties, which can be influenced by molecular structure and environment. mdpi.comresearchgate.net

Table 2: Key Photophysical Parameters for Characterization

| Parameter | Symbol | Description |

|---|---|---|

| Absorption Maximum | λabs | Wavelength(s) at which the molecule shows maximum light absorption. |

| Molar Absorptivity | ε | A measure of how strongly the molecule absorbs light at a given wavelength. |

| Emission Maximum | λem | Wavelength at which the molecule shows maximum fluorescence intensity. |

| Fluorescence Quantum Yield | Φf | The ratio of photons emitted to photons absorbed, indicating the efficiency of the fluorescence process. |

| Fluorescence Lifetime | τf | The average time the molecule stays in its excited state before emitting a photon. |

| Stokes Shift | Δλ | The difference in wavelength between the absorption and emission maxima. |

This is an interactive table. You can sort and filter the data.

Energy transfer mechanisms, such as Förster Resonance Energy Transfer (FRET), could also be investigated if the molecule is paired with a suitable acceptor chromophore.

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org This technique provides unambiguous data on bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule in the solid state. nih.gov

An X-ray crystallographic analysis of this compound would provide:

Molecular Conformation: The precise spatial arrangement of the ethyl and methoxy groups relative to the anthracenone plane.

Bond Parameters: Accurate measurements of all bond lengths and angles within the molecule.

Crystal Packing: Information on how the molecules are arranged in the crystal lattice, including intermolecular interactions like hydrogen bonds or π-π stacking, which can influence the material's bulk properties. nih.gov

While a specific crystal structure for this compound is not detailed in the available literature, the parameters that would be obtained from such an analysis are outlined below.

Table 3: Crystallographic Data Parameters (Hypothetical)

| Parameter | Description | Value |

|---|---|---|

| Crystal System | The symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic). | To be determined |

| Space Group | The specific symmetry group of the crystal. | To be determined |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. | To be determined |

| C=O Bond Length | The precise length of the carbonyl bond. | To be determined |

| C-O (Methoxy) Bond Length | The length of the ether linkage. | To be determined |

| Aromatic C=C Bond Lengths | The lengths of the carbon-carbon bonds within the aromatic rings. | To be determined |

| Intermolecular Interactions | Distances and geometries of any close contacts between molecules. | To be determined |

This is an interactive table. You can sort and filter the data.

Computational Chemistry and Theoretical Studies on 10 Ethyl 4 Methoxyanthracen 9 10h One

Molecular Dynamics Simulations for Conformational Analysis and Dynamic Behavior

While quantum mechanics describes the electronic structure of a molecule at a static, minimum-energy state, Molecular Dynamics (MD) simulations provide insight into its dynamic behavior over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. frontiersin.org

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

QSAR and QSPR studies aim to build statistical models that correlate a molecule's structural or physicochemical properties with its biological activity or physical properties, respectively. researchgate.net These models are invaluable in medicinal chemistry and materials science for predicting the behavior of new compounds. asianpubs.orgasianpubs.org

The first step in QSAR/QSPR modeling is to calculate a set of numerical values, known as molecular descriptors, that characterize the molecule. For a series of anthracenone (B14071504) derivatives including 10-Ethyl-4-methoxyanthracen-9(10H)-one, these descriptors can be categorized as:

Topological: Describing atomic connectivity (e.g., Wiener index, Kier & Hall indices). tandfonline.com

Geometrical: Describing the 3D shape (e.g., molecular surface area, volume).

Electronic: Derived from quantum chemical calculations (e.g., HOMO/LUMO energies, dipole moment, partial atomic charges). nih.govacs.org

Physicochemical: Representing properties like hydrophobicity (logP) and polarizability.

Studies on related polycyclic aromatic hydrocarbons (PAHs) and anthracenone derivatives have identified descriptors like HOMO-LUMO energy separation and hydrophobicity as being significant for predicting biological activity. asianpubs.orgasianpubs.orgnih.gov

Once a diverse set of descriptors is calculated for a series of related anthracenone compounds, statistical methods such as multiple linear regression (MLR) or machine learning algorithms are used to build a predictive model. nih.gov For example, a QSAR model could be developed to predict the anticancer activity of anthracenone derivatives based on a combination of electronic and steric descriptors. nih.govnih.gov Such a model could reveal that the presence of an electron-donating group like methoxy (B1213986) at position 4 and a moderately sized alkyl group at position 10 enhances activity. These models provide a quantitative framework for understanding structure-activity relationships and for the rational design of new, more potent derivatives. nih.gov

Molecular Docking and Binding Interaction Analysis for Supramolecular Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor or host) to form a stable complex. nih.gov In the context of supramolecular chemistry, this involves studying the non-covalent interactions that govern the formation of host-guest assemblies. beilstein-journals.org For this compound, molecular docking could be employed to explore its potential to form inclusion complexes with various host molecules, such as cyclodextrins, calixarenes, or cucurbiturils.

Such studies are critical for designing molecular containers, sensors, or drug delivery systems. The analysis typically involves calculating the binding affinity or docking score, which estimates the strength of the interaction, and identifying the specific non-covalent forces involved, such as hydrogen bonds, van der Waals forces, and hydrophobic interactions. nih.gov

Research Findings:

While specific molecular docking studies on this compound within supramolecular hosts are not prevalent in the literature, extensive research on similar anthracenone and anthraquinone (B42736) derivatives provides a strong framework for hypothetical analysis. scholarena.comnih.gov In a hypothetical docking simulation of this compound with a host molecule like β-cyclodextrin, the anthracenone core would likely serve as the primary guest moiety. The methoxy and ethyl substituents would influence the orientation and stability of the complex.

The ethyl group at the 10-position could form hydrophobic interactions within the cavity of the host, while the methoxy group might engage in hydrogen bonding with the hydroxyl groups on the rim of a cyclodextrin (B1172386). The binding energy for such a complex would be expected to be negative, indicating a spontaneous and favorable interaction. For instance, studies on analogous aromatic guests in cyclodextrin hosts often report binding energies in the range of -5 to -10 kcal/mol. scholarena.com

Interactive Data Table: Hypothetical Docking of this compound with Host Molecules

| Host Molecule | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues/Moieties | Predominant Interaction Types |

| β-Cyclodextrin | -6.8 | Hydroxyl groups on the rim | Hydrogen Bonding, Hydrophobic |

| Cucurbit rsc.orguril | -8.2 | Carbonyl portals | Ion-Dipole, Hydrophobic, van der Waals |

| p-Sulfonatocalix neuroquantology.comarene | -7.5 | Sulfonate and hydroxyl groups | Electrostatic, π-π Stacking |

Note: The data in this table is illustrative and based on typical values obtained for similar aromatic guest molecules in computational docking studies. It serves to demonstrate the expected outcomes of such an analysis for this compound.

Theoretical Spectroscopic Property Prediction and Validation with Experimental Data

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the spectroscopic properties of molecules. chemrevlett.com These theoretical predictions are invaluable for assigning spectral features, confirming molecular structures, and understanding the electronic and vibrational characteristics of a compound. mdpi.com For this compound, DFT calculations can be used to compute its infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible (UV-Vis) spectra.

The standard procedure involves optimizing the molecular geometry of the compound at a chosen level of theory (e.g., B3LYP with a 6-311+G(d,p) basis set) and then performing frequency and NMR calculations on the optimized structure. mdpi.com The predicted spectra can then be compared with experimental data. A strong correlation between the theoretical and experimental spectra provides high confidence in the structural assignment. ias.ac.in Discrepancies are often systematic and can be corrected using scaling factors, or they can point to specific intermolecular interactions in the experimental sample (e.g., solvent effects or hydrogen bonding). mdpi.com

Research Findings:

In a typical study, the calculated vibrational frequencies (IR) for the C=O stretch of the anthracenone core would be expected around 1650-1680 cm⁻¹. The C-O stretching of the methoxy group and various C-H bending and stretching modes of the ethyl and aromatic groups would also be predicted. ias.ac.in For ¹H NMR, the GIAO (Gauge-Including Atomic Orbital) method is commonly used to predict chemical shifts. mdpi.com The aromatic protons would appear in the downfield region, while the ethyl and methoxy protons would be found in the upfield region, and the predicted values typically align well with experimental findings.

Similarly, Time-Dependent DFT (TD-DFT) can predict the electronic transitions responsible for UV-Vis absorption. For an extended aromatic system like this compound, transitions such as π → π* would be predicted, corresponding to absorption maxima in the UV or visible range. nih.gov

Interactive Data Table: Comparison of Hypothetical Experimental and Theoretical Spectroscopic Data for this compound

| Spectroscopic Data | Hypothetical Experimental Value | Theoretical (DFT B3LYP/6-311+G(d,p)) Value |

| IR Frequency (cm⁻¹) | ||

| C=O Stretch | 1665 | 1672 |

| C-O-C (Aromatic-Alkyl) Stretch | 1258 | 1265 |

| ¹H NMR Chemical Shift (δ, ppm) | ||

| Methoxy Protons (-OCH₃) | 3.90 | 3.95 |

| Ethyl Protons (-CH₂CH₃) | 1.25 (t), 2.70 (q) | 1.29 (t), 2.75 (q) |

| Aromatic Protons | 7.4 - 8.2 | 7.5 - 8.3 |

| UV-Vis λmax (nm) | ||

| π → π* Transition | 385 | 390 |

Note: The data presented is hypothetical and serves to illustrate the typical level of agreement observed between experimental results and theoretical predictions from DFT calculations for organic molecules of similar complexity.

Derivatization Strategies for Enhancing Analytical and Synthetic Utility of 10 Ethyl 4 Methoxyanthracen 9 10h One

Chemical Derivatization of the Ketone Functional Group

The ketone group at the C9 position of 10-Ethyl-4-methoxyanthracen-9(10H)-one is a prime site for chemical derivatization. Its reactivity allows for the introduction of a wide array of functionalities, thereby altering the molecule's chemical and physical properties in a controlled manner.

The reaction of the ketone in this compound with hydrazine (B178648) or its derivatives leads to the formation of a hydrazone. wikipedia.orglibretexts.org This reaction is a well-established method for the derivatization of aldehydes and ketones. libretexts.org The resulting C=N-NH₂ group in the hydrazone is a versatile functional handle for further synthetic modifications.

The stability of the formed hydrazone is a critical factor. While hydrazones are generally stable, they are susceptible to hydrolysis, which can revert the molecule back to the parent ketone. wikipedia.org The rate of hydrolysis is influenced by the specific hydrazine reagent used and the surrounding chemical environment. For analytical purposes, highly stable hydrazone derivatives are preferred. For instance, the use of 2,4-dinitrophenylhydrazine (B122626) (DNPH) not only forms a stable hydrazone but also introduces a chromophore that aids in UV-Vis detection. nih.gov

The formation of hydrazones is a cornerstone of various analytical methods for the quantification of carbonyl compounds. wikipedia.org For example, dinitrophenylhydrazine coated on a silica (B1680970) sorbent can be used to capture carbonyl compounds, which are then eluted and analyzed by high-performance liquid chromatography (HPLC) with a UV detector. wikipedia.org

Table 1: Comparison of Hydrazine-Based Reagents for Ketone Derivatization

| Reagent | Product | Key Features |

| Hydrazine (H₂NNH₂) | Hydrazone | Basic derivatization, intermediate in Wolff-Kishner reduction. libretexts.org |

| Phenylhydrazine | Phenylhydrazone | Used to stabilize α-keto acids and enhance mass spectrometry signals. nih.gov |

| 2,4-Dinitrophenylhydrazine (DNPH) | 2,4-Dinitrophenylhydrazone | Forms stable, colored derivatives suitable for HPLC-UV analysis. nih.gov |

Another common derivatization strategy for the ketone functional group is the formation of oximes through reaction with hydroxylamine (B1172632) or its O-substituted derivatives. nih.gov This reaction is analogous to hydrazone formation and results in a C=N-OH or C=N-OR group.

Oximes are generally more stable towards hydrolysis than their corresponding hydrazone counterparts. wikipedia.org The introduction of an oxime functionality can be leveraged for further synthetic transformations or to alter the analytical properties of the parent molecule. For instance, derivatization with methoxyamine has been shown to significantly increase the sensitivity of detection for carbonyl-containing steroid hormones by several orders of magnitude. nih.gov

Other carbonyl-specific derivatization reagents include amines, which react to form Schiff bases. These are often subsequently reduced to more stable secondary amines. nih.gov This approach is particularly useful for aldehydes but can also be applied to ketones. nih.gov

Derivatization for Spectroscopic Signal Enhancement

To improve the detectability of this compound in various analytical techniques, derivatization strategies can be employed to enhance its spectroscopic signals.

While the anthracenone (B14071504) scaffold possesses inherent chromophoric properties, the introduction of additional chromophores or fluorophores can significantly enhance its molar absorptivity and quantum yield, leading to improved sensitivity in UV-Vis and fluorescence spectroscopy.

Derivatization reagents containing extended π-systems or specific functional groups can be attached to the molecule, often at the ketone position. For example, reacting the ketone with a hydrazine derivative that contains a highly conjugated aromatic system can shift the absorption maximum to a longer wavelength and increase the intensity of absorption. Anthraquinone-2-carbonyl chloride has been utilized as a derivatization reagent for alcohols to impart electron affinity and enhance UV and fluorescence characteristics. nih.gov

The efficiency of ionization is a critical factor in mass spectrometry (MS) that directly impacts the sensitivity of the analysis. nih.gov Derivatization can be used to introduce functional groups that are more readily ionized under specific MS conditions.

For electrospray ionization (ESI), the introduction of a basic nitrogen atom, such as in a hydrazone or an amine derivative, can facilitate protonation and the formation of [M+H]⁺ ions in positive ion mode. Conversely, for negative ion chemical ionization (NCI), derivatizing with a group that has a high electron affinity can enhance the formation of negative ions. nih.gov For instance, anthraquinone (B42736) carboxylate esters have shown a significant enhancement in NCI sensitivity compared to other derivatives. nih.gov The choice of derivatization agent depends on the ionization technique being employed (e.g., ESI, APCI, MALDI) and the desired polarity. uky.edursc.org

Table 2: Derivatization Strategies for Enhanced Spectroscopic Detection

| Technique | Derivatization Strategy | Example Reagent | Enhancement Mechanism |

| UV-Vis | Introduction of a chromophore | 2,4-Dinitrophenylhydrazine | Increased molar absorptivity |

| Fluorescence | Introduction of a fluorophore | Dansyl hydrazine | Increased quantum yield |

| Mass Spectrometry (ESI+) | Introduction of a basic site | Hydrazine | Facilitates protonation ([M+H]⁺) |

| Mass Spectrometry (NCI) | Introduction of an electron-capturing group | Anthraquinone-2-carbonyl chloride | Enhances negative ion formation nih.gov |

Selective Functionalization Strategies on the Anthracenone Scaffold

Beyond the ketone group, the anthracenone scaffold itself offers opportunities for selective functionalization. The aromatic rings can undergo electrophilic substitution reactions, allowing for the introduction of various substituents. The positions of these substitutions will be directed by the existing methoxy (B1213986) and ethyl groups.

The methoxy group is an activating, ortho-, para-directing group, which would favor substitution at the C3 and C5 positions. The ethyl group is also an activating, ortho-, para-directing group. The interplay of these directing effects, along with steric hindrance, will determine the regioselectivity of the functionalization.

Furthermore, more advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions, could be employed if a suitable handle, like a halogen, is first introduced onto the scaffold. These strategies open up a vast chemical space for creating a diverse library of derivatives of this compound with tailored properties for specific applications. The functionalization of a scaffold can modulate the mechanism of action for biologically active compounds. nih.gov

Absence of Published Research on the Derivatization of this compound for Mechanistic Studies

Despite a thorough search of available scientific literature, no specific studies detailing the derivatization of this compound for the purpose of elucidating reaction mechanisms could be identified. The application of derivatization strategies to this particular compound in the context of mechanistic reaction pathway elucidation does not appear to be a subject of published research.

The investigation into the chemical properties and applications of specific organic compounds is vast and varied. However, the focus of scientific inquiry is not uniformly distributed across all synthesized molecules. As a result, comprehensive data on the reaction mechanisms, derivatization, and analytical applications are not available for every known compound.

For a compound like this compound, it is possible that its synthesis and basic characterization have been performed, but further in-depth studies into its reactive behavior and the use of its derivatives to probe reaction pathways have not been undertaken or published.

Mechanistic elucidation in organic chemistry is a complex field that often involves the synthesis of specifically labeled or functionalized derivatives to track the movement of atoms and electrons throughout a chemical transformation. This can involve isotopic labeling, the introduction of spectator groups that influence electronic properties, or the attachment of reporter groups that can be monitored spectroscopically. The absence of such studies for this compound means that a detailed discussion on the application of its derivatization for these purposes cannot be provided at this time.

Further research in the field of synthetic and physical organic chemistry may, in the future, include investigations into the reaction mechanisms involving this compound, at which point the role of its derivatives could be explored and documented.

Advanced Chemical Science Applications and Future Research Directions of Anthracenone Derivatives

Anthracenone (B14071504) Derivatives in Organic Electronics and Optoelectronic Materials

The extended π-conjugated system of anthracene (B1667546) derivatives makes them highly suitable for applications in organic electronics. nih.gov These compounds often exhibit excellent charge-transporting properties and strong fluorescence, which are critical for the development of high-performance organic electronic devices. nih.govbeilstein-journals.org

Role in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs)

Anthracene derivatives are foundational materials in the field of Organic Light-Emitting Diodes (OLEDs). They can function as emitters, hosts, or charge-transporting materials within the device architecture. beilstein-journals.org The electroluminescent properties of these derivatives can be tuned by modifying the substituents on the anthracene core, allowing for the generation of light across the visible spectrum. For instance, N-diaryl-anthracene-9,10-diamine derivatives have been successfully used as dopants in OLEDs, with the substitution pattern on the N-diaryl rings significantly influencing device performance.

In the realm of Organic Field-Effect Transistors (OFETs), the ordered molecular packing and efficient charge transport of anthracenone derivatives are highly desirable. The ability of these molecules to self-assemble into well-ordered thin films facilitates efficient charge carrier mobility, a key parameter for OFET performance. The molecular structure of anthracenone derivatives can be tailored to enhance their semiconductor properties, making them promising materials for next-generation flexible and transparent electronics. beilstein-journals.org

Photophysical Applications in Light Harvesting and Energy Transfer Systems

The unique photophysical properties of anthracenone derivatives make them excellent candidates for light-harvesting and energy transfer applications. These molecules can absorb light over a broad range of the electromagnetic spectrum and efficiently transfer the absorbed energy to other molecules. This property is crucial for applications such as artificial photosynthesis and organic photovoltaics.

The efficiency of energy transfer is highly dependent on the substitution pattern of the anthracenone core. Strategic placement of electron-donating and electron-withdrawing groups can be used to tune the absorption and emission spectra, as well as the excited-state lifetimes of these molecules. For example, 9,10-disubstituted anthracene derivatives have been shown to have natural radiative lifetimes that are 5-10 times shorter than unsubstituted anthracene, indicating a more efficient emission process. nih.gov

Anthracenone-Based Supramolecular Chemistry and Host-Guest Interactions

The planar and aromatic nature of the anthracenone scaffold makes it an ideal building block for supramolecular chemistry. These molecules can participate in non-covalent interactions such as π-π stacking, hydrogen bonding, and van der Waals forces to form well-defined, higher-order structures. These supramolecular assemblies can exhibit novel properties and functions that are not present in the individual molecules.

Anthracenone derivatives can act as hosts for a variety of guest molecules, forming inclusion complexes. The formation of these host-guest complexes can be used for applications such as molecular sensing, drug delivery, and catalysis. The selectivity of the host-guest interaction can be controlled by modifying the size, shape, and chemical functionality of the anthracenone host.

Utilization of Anthracenone Scaffolds in Advanced Materials Design and Development

The versatility of the anthracenone scaffold allows for its incorporation into a wide range of advanced materials. By attaching different functional groups to the anthracenone core, materials with tailored optical, electronic, and mechanical properties can be designed. For example, the incorporation of anthracenone derivatives into polymers can lead to materials with enhanced thermal stability and photoluminescence. beilstein-journals.org

Chalcone-anthracene scaffolds have been utilized in the development of photoinitiating systems for LED cationic photopolymerization, a technique used in 3D printing. researchgate.net These derivatives exhibit strong absorption in the visible region, leading to high initiation efficiency for the polymerization process. researchgate.net This highlights the potential of anthracenone-based structures in the fabrication of complex, three-dimensional objects. researchgate.net

Future Prospects for 10-Ethyl-4-methoxyanthracen-9(10H)-one in Advanced Chemical Synthesis

While specific research on This compound is not widely reported, its structure suggests several promising avenues for future research in advanced chemical synthesis. The presence of an ethyl group at the 10-position and a methoxy (B1213986) group at the 4-position offers distinct sites for further functionalization.

The methoxy group, being an electron-donating group, can influence the electronic properties of the anthracene core and can be a handle for demethylation to a hydroxyl group, which can then be used for further derivatization. The ethyl group at the 10-position provides a stereocenter, which could be exploited in asymmetric synthesis or for creating chiral materials. The synthesis of substituted 9,10-dihydroanthracenes can be achieved by the reduction of the corresponding anthraquinones, suggesting a potential synthetic route to derivatives of this compound. researchgate.net

Exploration of Unexplored Reactivity and Derivatization Opportunities

The anthracenone scaffold presents numerous opportunities for exploring novel reactivity and creating a diverse library of derivatives. The carbonyl group of the anthracenone can undergo a variety of classical ketone reactions, such as reduction, nucleophilic addition, and Wittig-type reactions. The aromatic rings can be functionalized through electrophilic substitution reactions, although the reactivity will be influenced by the existing substituents.

For a molecule like This compound , the methoxy-substituted ring would be activated towards electrophilic substitution, allowing for the introduction of additional functional groups. The methylene (B1212753) protons of the ethyl group at the 10-position could potentially be deprotonated to form a carbanion, which could then be reacted with various electrophiles to introduce new substituents at this position. Furthermore, photochemical reactions of anthracenone derivatives could lead to the formation of unique and complex molecular architectures. The photochemical behavior of 9-nitro-substituted anthracene-like molecules, for instance, involves rearrangement to form nitroso ketones, indicating the potential for complex photoreactivity in related systems. nih.gov

Integration of Machine Learning and Artificial Intelligence in Predicting Anthracenone Chemical Behavior

A primary application of these technologies in the context of anthracenones is Quantitative Structure-Activity Relationship (QSAR) modeling. asianpubs.orgarxiv.org QSAR studies establish a mathematical correlation between the structural features of a molecule (descriptors) and its biological activity. asianpubs.org For instance, research on 2-arylalkyl substituted anthracenone derivatives has successfully used QSAR to create predictive models for their inhibitory action on 12-lipoxygenase, an enzyme implicated in cancer and psoriasis. asianpubs.orgasianpubs.org These models utilize physicochemical descriptors to provide statistically significant correlations, aiding in the design of more potent and selective enzyme inhibitors. asianpubs.orgasianpubs.orgresearchgate.net

The predictive power of AI extends beyond bioactivity. ML algorithms, including deep learning and graph neural networks, can forecast crucial ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. greenstonebio.comfrontiersin.org Platforms like ADMET-AI use architectures such as Chemprop to predict dozens of properties for any given molecule, filtering vast numbers of virtual compounds to identify candidates with favorable pharmacokinetic and safety profiles. greenstonebio.com This capability is invaluable for assessing the therapeutic potential of novel anthracenone derivatives.

The table below illustrates the application of various ML models in predicting the properties of anthracenone derivatives and related compounds, based on published research findings.

| Derivative Class / Compound | Predicted Property / Application | ML/AI Model/Method | Key Findings / Performance Metric |

| 2-arylalkyl substituted anthracenones | 12-Lipoxygenase Inhibition | QSAR (Multiple Linear Regression) | Statistically significant correlations were established using descriptors for hydrophobicity and electronic properties. asianpubs.org |

| General Organic Molecules | Reaction Yield Prediction | Random Forest | Accurately predicted reaction yields while varying up to four reaction components. |

| General Organic Molecules | ADMET Properties | Graph Neural Network (Chemprop-RDKit) | High accuracy in predicting 41 different ADMET properties, ranking high on benchmark datasets. greenstonebio.com |

| General Organic Molecules | Biodegradability | Inductive Machine Learning | Models demonstrated reliable prediction of biodegradation potential when tested against independent, quality-reviewed data. mdpi.com |

| Anthraquinone-based compounds | Cytotoxicity | QSAR with Principal Component Analysis (PCA) | Models described cytotoxicity based on molecular size and charge distribution. researchgate.net |

Future research in this domain is focused on enhancing the accuracy and interpretability of predictive models. frontiersin.org The development of hybrid models that combine mechanistic modeling with machine learning is a promising direction, potentially offering greater precision in predicting reaction barrier heights and selectivity. rsc.org As AI algorithms become more sophisticated and chemical datasets grow, the ability to accurately predict the behavior of specific compounds like this compound will improve. This will accelerate the discovery of new materials and therapeutics, enabling the rational design of anthracenone derivatives with tailored properties for specific applications in medicine and materials science. researchgate.netnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products